![molecular formula C40H57ClN2O7 B15073293 2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 is a compound that belongs to the family of polyethylene glycol (PEG) conjugates. These compounds are widely used in various scientific fields due to their unique properties, such as water solubility, biocompatibility, and ability to modify other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 typically involves the conjugation of a Cy5 dye with polyethylene glycol chains. The process may include:
Activation of PEG Chains: The PEG chains are often activated using reagents like N-hydroxysuccinimide (NHS) esters or maleimides.
Conjugation Reaction: The activated PEG chains are then reacted with the Cy5 dye under controlled conditions, such as specific pH and temperature, to form the final product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to modify its properties.
Reduction: Reduction reactions can be used to alter the functional groups within the molecule.
Substitution: Substitution reactions may involve replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while substitution reactions may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in imaging techniques to study biological processes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism by which N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 exerts its effects involves:
Fluorescence: The Cy5 dye emits fluorescence upon excitation, allowing for visualization in imaging applications.
Molecular Targets: The PEG chains enhance the solubility and biocompatibility of the compound, facilitating its interaction with various biological targets.
Pathways Involved: The compound may interact with cellular pathways involved in signaling, transport, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy3: Another PEG conjugate with a different fluorescent dye.
N-(m-PEG4)-N’-(hydroxy-PEG2)-FITC: A compound with fluorescein isothiocyanate as the fluorescent dye.
Uniqueness
N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 is unique due to its specific fluorescent properties, making it suitable for applications requiring high sensitivity and specificity.
Eigenschaften
Molekularformel |
C40H57ClN2O7 |
|---|---|
Molekulargewicht |
713.3 g/mol |
IUPAC-Name |
2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C40H57N2O7.ClH/c1-39(2)33-13-9-11-15-35(33)41(19-22-45-27-29-47-24-21-43)37(39)17-7-6-8-18-38-40(3,4)34-14-10-12-16-36(34)42(38)20-23-46-28-30-49-32-31-48-26-25-44-5;/h6-18,43H,19-32H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IZJBQJRLNJOCMH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCO)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
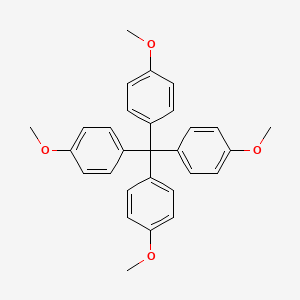
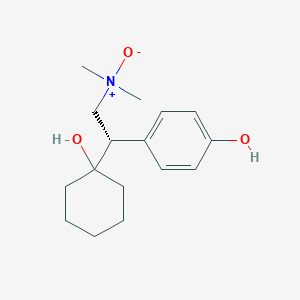
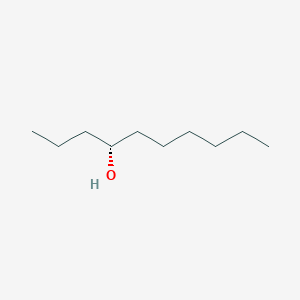
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
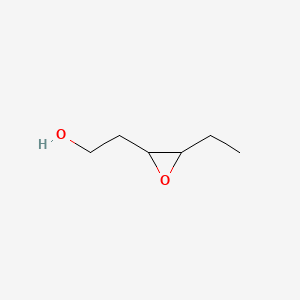
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
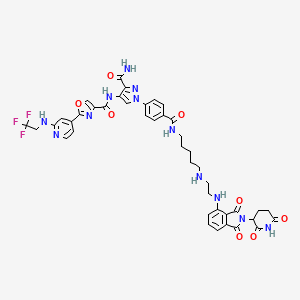
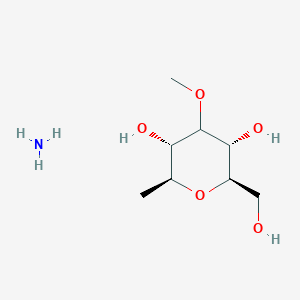

![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)

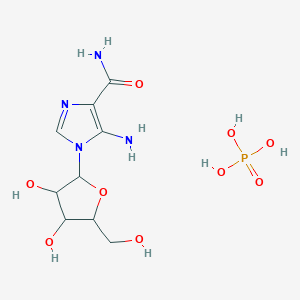
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
